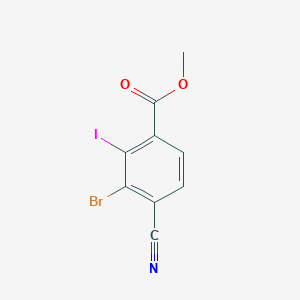
Methyl 3-bromo-4-cyano-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-cyano-2-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2. This compound is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups. It is primarily used in organic synthesis and research due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-cyano-2-iodobenzoate typically involves the esterification of 3-bromo-4-cyano-2-iodobenzoic acid. The esterification process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-cyano-2-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine or iodine atoms.
Reduction: Methyl 3-amino-4-cyano-2-iodobenzoate.
Oxidation: 3-bromo-4-cyano-2-iodobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-cyano-2-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-cyano-2-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as cyano and ester enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-4-iodobenzoate: Similar structure but lacks the cyano group.
Methyl 3-bromo-4-fluoro-2-iodobenzoate: Contains a fluorine atom instead of a cyano group.
Methyl 3-bromo-2-iodobenzoate: Lacks the cyano group and has a different substitution pattern.
Uniqueness
Methyl 3-bromo-4-cyano-2-iodobenzoate is unique due to the presence of both cyano and halogen groups, which confer distinct reactivity and properties. The cyano group enhances its electrophilicity, while the bromine and iodine atoms provide sites for further functionalization through substitution reactions.
Eigenschaften
Molekularformel |
C9H5BrINO2 |
|---|---|
Molekulargewicht |
365.95 g/mol |
IUPAC-Name |
methyl 3-bromo-4-cyano-2-iodobenzoate |
InChI |
InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-2-5(4-12)7(10)8(6)11/h2-3H,1H3 |
InChI-Schlüssel |
HWDWJQPNPDMFRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C#N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


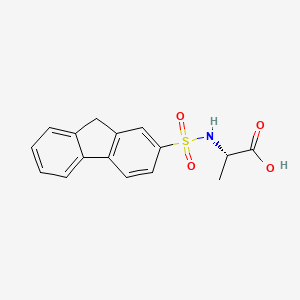
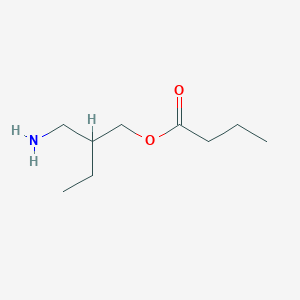
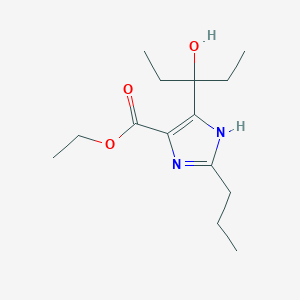
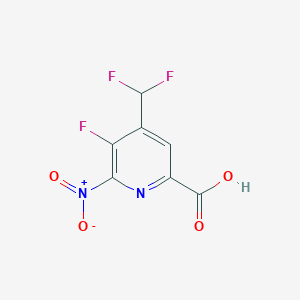
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)

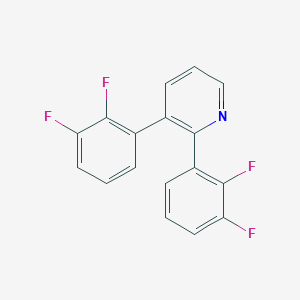

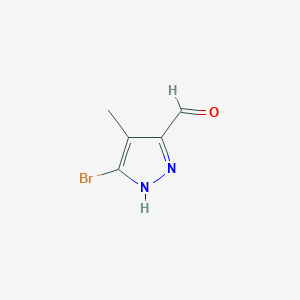
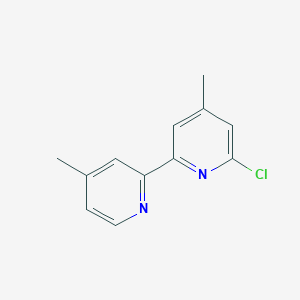
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
